1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-9-4-5-10(7-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAIXYQSMZDJFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391463 | |
| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142044-91-5 | |
| Record name | 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
A foundational route involves Friedel-Crafts acylation to construct the pyrrole backbone. For example, trichloroacetylation of 5-methylpyrrole-2-carbaldehyde (6 ) using AlCl₃ in dichloromethane yields 2-trichloroacetyl-5-methyl-1H-pyrrole (7 ), which undergoes monochlorination with N-chlorosuccinimide (NCS) to introduce the chloro group.
Reaction Conditions :
-
Solvent : Dichloromethane
-
Catalyst : NCS (1 eq.)
-
Temperature : Room temperature
Post-chlorination, the trichloroacetyl group is hydrolyzed to a carboxylic acid, which is decarboxylated to yield the pyrrole intermediate. Formylation via the Vilsmeier-Haack reaction (POCl₃/DMF) then introduces the aldehyde group.
Paal-Knorr Pyrrole Synthesis with Pre-Functionalized Aldehydes
The Paal-Knorr method, involving condensation of 1,4-diketones with amines, can be adapted by substituting the amine component with 3-chloro-4-methylaniline. For instance, reacting 2,5-hexanedione with 3-chloro-4-methylaniline in acetic acid yields 1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole. Subsequent oxidation of the methyl group at the 2-position using MnO₂ or SeO₂ generates the carbaldehyde.
Optimization Insight :
-
Oxidation Selectivity : SeO₂ preferentially oxidizes methyl groups adjacent to electron-withdrawing substituents, minimizing over-oxidation.
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Yield : ~50–60% for the oxidation step.
Modern Catalytic Methods
Transition Metal-Catalyzed N-Arylation
Palladium or copper catalysts enable direct coupling of pyrrole-2-carbaldehyde with 3-chloro-4-methylaryl halides. A representative protocol uses:
Key Data :
| Aryl Halide | Catalyst System | Yield (%) |
|---|---|---|
| 3-Cl-4-Me-C₆H₃-I | Pd/Xantphos | 72 |
This method avoids harsh acidic conditions and improves regioselectivity compared to classical approaches.
Suzuki-Miyaura Coupling for Aryl Group Installation
An alternative strategy involves synthesizing a boronic ester derivative of pyrrole-2-carbaldehyde and coupling it with 3-chloro-4-methylbromobenzene. For example:
Procedure :
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Generate pyrrole-2-carbaldehyde pinacol boronate via Miyaura borylation.
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Couple with 3-chloro-4-methylbromobenzene using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).
Yield : 68–75% after column chromatography.
Regioselective Formylation Strategies
Vilsmeier-Haack Reaction
The Vilsmeier reagent (POCl₃/DMF) selectively formylates electron-rich pyrrole positions. For 1-(3-chloro-4-methylphenyl)pyrrole, formylation at the 2-position proceeds efficiently under mild conditions:
Conditions :
-
Reagent : DMF (2 eq.), POCl₃ (1.5 eq.)
-
Temperature : 0°C to room temperature
Directed Ortho-Metalation (DoM)
For pre-functionalized pyrroles, DoM using LDA (lithium diisopropylamide) followed by quenching with DMF enables precise formylation:
Example :
-
Treat 1-(3-chloro-4-methylphenyl)-3-methylpyrrole with LDA at -78°C.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Friedel-Crafts | High atom economy | Requires harsh acids | 50–65 |
| Paal-Knorr | Scalable | Multi-step oxidation | 45–60 |
| Pd-Catalyzed Coupling | Regioselective, mild conditions | Costly catalysts | 65–75 |
| Suzuki Coupling | Modular aryl group introduction | Boronate synthesis required | 60–70 |
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared below with structurally related pyrrole-2-carbaldehyde derivatives, focusing on substituent effects and molecular properties.
Key Observations :
- In contrast, dichloro derivatives (e.g., ) exhibit stronger electron-withdrawing effects, which may reduce aldehyde reactivity in nucleophilic additions.
- Steric Hindrance : The isopropyl-substituted analog () shows reduced reactivity in crowded environments due to steric bulk, whereas the target compound’s methyl group imposes minimal steric interference.
- Solubility : The pyridine-containing analog () may have improved aqueous solubility due to the basic nitrogen atom, unlike the hydrophobic phenyl-substituted derivatives.
Reactivity Trends :
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The carbaldehyde group forms hydrogen bonds with amines or hydroxyl groups, as seen in Etter’s graph set analysis . Substituents like fluorine () may alter crystal packing via C–F···H interactions.
- Crystallography Tools : Programs like SHELX () and ORTEP-3 () are critical for resolving the conformational flexibility of pyrrole derivatives, particularly in studying substituent effects on molecular geometry.
Biological Activity
1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carbaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 3-chloro-4-methylphenyl group at the first position and an aldehyde functional group at the second position. Its molecular formula is with a molecular weight of approximately 205.65 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound's mechanism of action may involve interaction with various biological targets, including enzymes and receptors that play critical roles in cell proliferation and survival.
Key Findings:
- Cell Line Studies: The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell growth. For instance, studies have reported IC50 values indicating effective cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, although specific IC50 values for this compound were not detailed in the sources reviewed .
- Mechanism of Action: The aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function and leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The presence of both chloro and methyl groups on the aromatic ring is believed to enhance the biological activity of this compound compared to structurally similar compounds. This modification may affect the compound's reactivity and interaction with biological targets.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)-1H-pyrrole-2-carbaldehyde | C11H8ClNO | Different substitution pattern on the phenyl ring |
| 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | C11H8ClFNO | Contains a different position for chloro and fluoro substitutions |
| 1-(3-Chloro-2-methylphenyl)-1H-pyrrole-2-carbaldehyde | C11H10ClN | Similar chloro-substituted phenyl group |
This table illustrates how variations in substituents can influence biological activity, highlighting the unique characteristics of this compound.
Case Studies
While specific case studies directly involving this compound are sparse, related research into pyrrole derivatives provides insight into its potential applications:
- Antitumor Activity: A study demonstrated that similar compounds exhibited significant cell apoptosis and growth inhibition in various cancer cell lines (IC50 values ranging from 0.01 µM to 49.85 µM) .
- Antimicrobial Efficacy: Pyrrole derivatives have been shown to possess potent antibacterial activity against strains such as Staphylococcus aureus, with MIC values significantly lower than standard antibiotics like ciprofloxacin .
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Nucleophilic Substitution | 5-Chloropyrrole, K₂CO₃, DMF | 65–75 | |
| Vilsmeier-Haack | POCl₃, DMF, 0–5°C | 80–85 |
Q. Table 2: Characterization Techniques
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR (300 MHz) | Assign pyrrole/aryl protons | δ 10.1 (CHO), δ 7.2 (Ar-H) |
| X-ray Crystallography | Resolve regiochemistry | CCDC entry XYZ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
